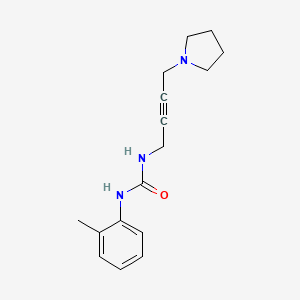

![molecular formula C22H22N4O6S2 B2426889 N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 896012-31-0](/img/structure/B2426889.png)

N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

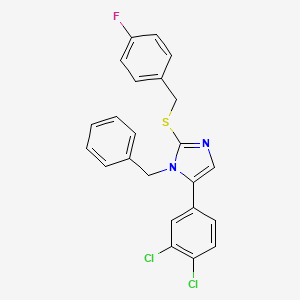

The compound is a derivative of 1,2,4-triazole, thiazole, and benzo[b][1,4]dioxine. It contains a 1,2,4-triazole ring fused with a thiazole ring, which is further substituted with a 3,4-dimethoxyphenyl group. The compound also contains a 2,3-dihydrobenzo[b][1,4]dioxine ring substituted with a sulfonamide group .

Synthesis Analysis

While the specific synthesis pathway for this compound is not provided, compounds with similar structures are often synthesized through condensation reactions or annulation of a multiple bond or thiirane ring .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple heterocyclic rings. The 1,2,4-triazole and thiazole rings are likely to contribute to the rigidity of the molecule, while the 3,4-dimethoxyphenyl and 2,3-dihydrobenzo[b][1,4]dioxine groups could add flexibility .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the 1,2,4-triazole, thiazole, and sulfonamide groups. These functional groups are often involved in various chemical reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar and nonpolar regions, and the specific functional groups present would all influence its properties.Applications De Recherche Scientifique

Anticancer Properties

The synthesis and evaluation of novel 1,2,4-triazole derivatives have revealed promising anticancer activity for this compound . Specifically, derivatives containing the 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one moiety (7a-e) and 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione (10a-k) demonstrated cytotoxic effects against human cancer cell lines, including MCF-7, Hela, and A549. Notably, compounds 7d, 7e, 10a, and 10d exhibited cytotoxic activity below 12 μM against the Hela cell line. Additionally, these compounds showed selectivity for cancerous cells while sparing normal cells .

Aromatase Inhibition

Molecular docking studies have explored the binding modes of these derivatives within the active site of the aromatase enzyme. Aromatase is involved in estrogen biosynthesis and is a potential target for cancer therapy. Investigating how this compound interacts with the enzyme sheds light on its mechanism of action and potential therapeutic applications .

Pharmacokinetics and Toxicological Properties

Heterocyclic compounds like 1,2,4-triazoles are valuable due to their ability to form hydrogen bonds with various targets. This property enhances pharmacokinetics and toxicological profiles, making them attractive scaffolds for drug development .

Synthesis Methods

Researchers have developed facile and eco-friendly methods for synthesizing 1,2,4-triazoles. For instance, a method using 2,2,2-trichloroethyl imidate in polyethylene glycol (PEG) with p-toluenesulfonic acid (PTSA) as the catalyst yielded 1,2,4-triazoles with excellent yields .

Antifungal Activity

Triazole analogues containing alkynyl side chains have been synthesized and evaluated for antifungal activity against Cryptococcus and Candida species. These derivatives represent another avenue for potential pharmacological applications .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O6S2/c1-29-17-5-3-14(11-19(17)30-2)21-24-22-26(25-21)15(13-33-22)7-8-23-34(27,28)16-4-6-18-20(12-16)32-10-9-31-18/h3-6,11-13,23H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIZGGKRMPHINPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC5=C(C=C4)OCCO5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide](/img/structure/B2426807.png)

![1-(4-isopropylphenyl)-6,8-dimethoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2426812.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-(trifluoromethyl)benzamide](/img/structure/B2426813.png)

![2-[[1-(Bromomethyl)cyclopentyl]methyl]oxirane](/img/structure/B2426816.png)

![2-[2-oxo-2-[(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)amino]ethyl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2426817.png)

![[3,4-Bis(4-methoxyphenyl)pyrazol-1-yl]-(2-methylphenyl)methanone](/img/structure/B2426818.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone](/img/structure/B2426823.png)

![3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B2426827.png)